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molecular formula C6H2BrF2I B060733 4-Bromo-2,6-difluoroiodobenzene CAS No. 160976-02-3

4-Bromo-2,6-difluoroiodobenzene

Cat. No. B060733
M. Wt: 318.88 g/mol
InChI Key: NLWAKVGODLJALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822471B2

Procedure details

The title compound is prepared from 5-bromo-1,3-difluoro-2-iodo-benzene and 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-triisopropylsilanyl-oxazole following a procedure analogous to that described in Intermediate 27. LC (method 1): tR=1.18 min; Mass spectrum (ESI+): m/z=260 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:10])[C:5](I)=[C:6]([F:8])[CH:7]=1.CC1(C)C(C)(C)OB([C:19]2[O:23][C:22]([Si](C(C)C)(C(C)C)C(C)C)=[N:21][CH:20]=2)O1>>[Br:1][C:2]1[CH:3]=[C:4]([F:10])[C:5]([C:19]2[O:23][CH:22]=[N:21][CH:20]=2)=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)F)I)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CN=C(O1)[Si](C(C)C)(C(C)C)C(C)C)C
Step Two
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)F)C1=CN=CO1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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